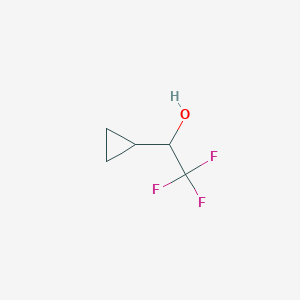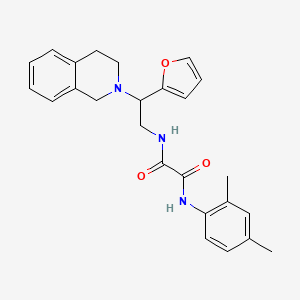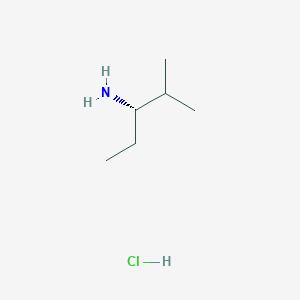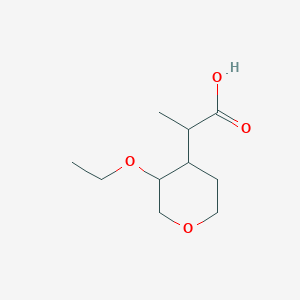
2-(3-Ethoxyoxan-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxyoxan-4-yl)propanoic acid, also known as EEOPA, is a chemical compound that belongs to the class of oxanocarboxylic acids. It is widely used in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and the modulation of the Bcl-2 family of proteins.
Effets Biochimiques Et Physiologiques
2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage. Additionally, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been shown to improve cognitive function and protect against neurodegenerative diseases in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Ethoxyoxan-4-yl)propanoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, 2-(3-Ethoxyoxan-4-yl)propanoic acid has some limitations, including its poor stability under acidic conditions and its potential to undergo hydrolysis in the presence of water.
Orientations Futures
2-(3-Ethoxyoxan-4-yl)propanoic acid has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Future studies should focus on investigating the efficacy of 2-(3-Ethoxyoxan-4-yl)propanoic acid in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, studies should explore the potential of 2-(3-Ethoxyoxan-4-yl)propanoic acid as a drug candidate and optimize its pharmacological properties. Finally, studies should investigate the safety and toxicity of 2-(3-Ethoxyoxan-4-yl)propanoic acid in vivo to determine its potential clinical applications.
Méthodes De Synthèse
2-(3-Ethoxyoxan-4-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with ethylene glycol to form 3-ethoxyoxan-4-one. The resulting compound is then reacted with bromoethane in the presence of potassium carbonate to form 2-(3-ethoxyoxan-4-yl)propanoic acid.
Applications De Recherche Scientifique
2-(3-Ethoxyoxan-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUQEMRMXGANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyoxan-4-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)
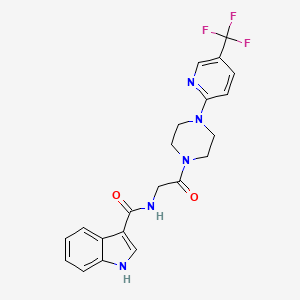
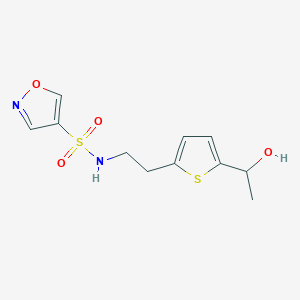
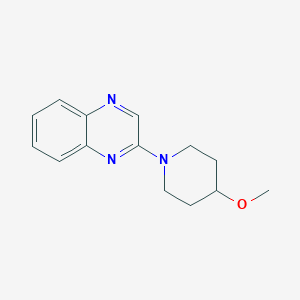
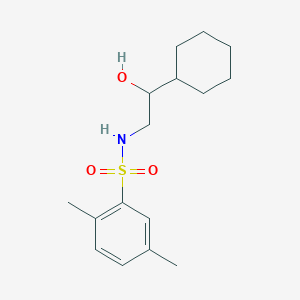
![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)
![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
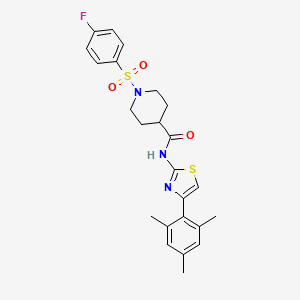
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
